molecular formula C22H26ClF2NO B15341147 cis-4'-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride CAS No. 36771-98-9

cis-4'-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride

Cat. No.: B15341147
CAS No.: 36771-98-9
M. Wt: 393.9 g/mol
InChI Key: MKUVHLRYFYZRMJ-UHFFFAOYSA-N
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Description

cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms and a cyclohexylamino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of p-fluorophenyl cyclohexylamine through a nucleophilic substitution reaction.

    Coupling Reaction: The p-fluorophenyl cyclohexylamine is then coupled with a butyrophenone derivative under specific conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the fluorophenyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the butyrophenone moiety.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It may be incorporated into polymers to enhance their thermal and chemical stability.

Biology:

    Biochemical Probes: The compound can serve as a probe in studying enzyme interactions and receptor binding due to its fluorinated groups.

Medicine:

Industry:

    Chemical Manufacturing: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclohexylamino group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    4-Fluorophenylcyclohexylamine: Shares the fluorophenyl and cyclohexylamine groups but lacks the butyrophenone moiety.

    4-Fluorobutyrophenone: Contains the butyrophenone structure but without the cyclohexylamino group.

Uniqueness: cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride is unique due to the combination of fluorinated phenyl groups and the cyclohexylamino moiety, which confer distinct chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of cis-4’-Fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)butyrophenone hydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

36771-98-9

Molecular Formula

C22H26ClF2NO

Molecular Weight

393.9 g/mol

IUPAC Name

[4-(4-fluorophenyl)cyclohexyl]-[4-(4-fluorophenyl)-4-oxobutyl]azanium;chloride

InChI

InChI=1S/C22H25F2NO.ClH/c23-19-9-3-16(4-10-19)17-7-13-21(14-8-17)25-15-1-2-22(26)18-5-11-20(24)12-6-18;/h3-6,9-12,17,21,25H,1-2,7-8,13-15H2;1H

InChI Key

MKUVHLRYFYZRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

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